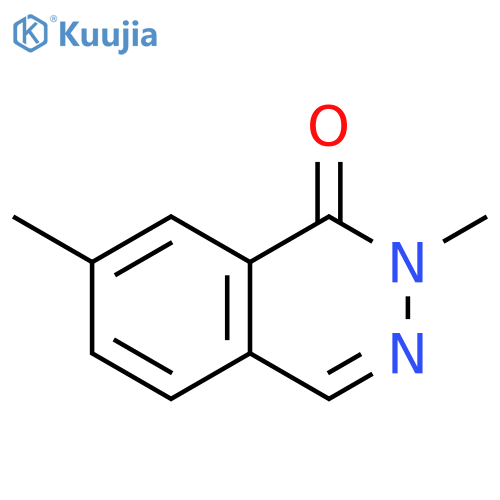

Cas no 1402148-06-4 (2,7-dimethyl-1,2-dihydrophthalazin-1-one)

2,7-dimethyl-1,2-dihydrophthalazin-1-one 化学的及び物理的性質

名前と識別子

-

- 1(2H)-Phthalazinone, 2,7-dimethyl-

- 2,7-dimethyl-1,2-dihydrophthalazin-1-one

-

- MDL: MFCD30500397

- インチ: 1S/C10H10N2O/c1-7-3-4-8-6-11-12(2)10(13)9(8)5-7/h3-6H,1-2H3

- InChIKey: BBFVIPZXUHMZPF-UHFFFAOYSA-N

- SMILES: C1(=O)C2=C(C=CC(C)=C2)C=NN1C

計算された属性

- 精确分子量: 174.079312947g/mol

- 同位素质量: 174.079312947g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 氢键受体数量: 2

- 重原子数量: 13

- 回転可能化学結合数: 0

- 複雑さ: 249

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 1

- トポロジー分子極性表面積: 32.7Ų

2,7-dimethyl-1,2-dihydrophthalazin-1-one Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-339573-0.25g |

2,7-dimethyl-1,2-dihydrophthalazin-1-one |

1402148-06-4 | 0.25g |

$867.0 | 2023-09-03 | ||

| Enamine | EN300-339573-1.0g |

2,7-dimethyl-1,2-dihydrophthalazin-1-one |

1402148-06-4 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-339573-10.0g |

2,7-dimethyl-1,2-dihydrophthalazin-1-one |

1402148-06-4 | 10.0g |

$4052.0 | 2023-02-23 | ||

| Enamine | EN300-339573-2.5g |

2,7-dimethyl-1,2-dihydrophthalazin-1-one |

1402148-06-4 | 2.5g |

$1848.0 | 2023-09-03 | ||

| Enamine | EN300-339573-0.05g |

2,7-dimethyl-1,2-dihydrophthalazin-1-one |

1402148-06-4 | 0.05g |

$792.0 | 2023-09-03 | ||

| Enamine | EN300-339573-1g |

2,7-dimethyl-1,2-dihydrophthalazin-1-one |

1402148-06-4 | 1g |

$943.0 | 2023-09-03 | ||

| Enamine | EN300-339573-5g |

2,7-dimethyl-1,2-dihydrophthalazin-1-one |

1402148-06-4 | 5g |

$2732.0 | 2023-09-03 | ||

| Enamine | EN300-339573-0.1g |

2,7-dimethyl-1,2-dihydrophthalazin-1-one |

1402148-06-4 | 0.1g |

$829.0 | 2023-09-03 | ||

| Enamine | EN300-339573-0.5g |

2,7-dimethyl-1,2-dihydrophthalazin-1-one |

1402148-06-4 | 0.5g |

$905.0 | 2023-09-03 | ||

| Enamine | EN300-339573-10g |

2,7-dimethyl-1,2-dihydrophthalazin-1-one |

1402148-06-4 | 10g |

$4052.0 | 2023-09-03 |

2,7-dimethyl-1,2-dihydrophthalazin-1-one 関連文献

-

Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226

-

Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957

-

Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938

-

Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207

-

Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401

-

8. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918

-

Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981

2,7-dimethyl-1,2-dihydrophthalazin-1-oneに関する追加情報

Comprehensive Overview of 2,7-dimethyl-1,2-dihydrophthalazin-1-one (CAS No. 1402148-06-4): Properties, Applications, and Research Insights

2,7-dimethyl-1,2-dihydrophthalazin-1-one (CAS No. 1402148-06-4) is a specialized heterocyclic compound garnering significant attention in pharmaceutical and materials science research. This phthalazine derivative exhibits unique structural features, including a fused benzene and pyridazine ring system, which contribute to its versatile reactivity and potential applications. Researchers are increasingly exploring its role as a key intermediate in synthesizing bioactive molecules, particularly in drug discovery programs targeting inflammation and metabolic disorders.

The compound's molecular structure, characterized by two methyl groups at positions 2 and 7, enhances its stability while maintaining sufficient reactivity for further functionalization. Recent studies highlight its potential as a scaffold for kinase inhibitors, with particular interest in its ability to modulate protein-protein interactions. Analytical techniques such as HPLC-MS and NMR spectroscopy confirm its high purity (>98%), making it valuable for precision chemistry applications. The growing demand for tailor-made heterocycles in medicinal chemistry has positioned this compound as a subject of numerous patent filings in the past five years.

From a synthetic chemistry perspective, 1402148-06-4 demonstrates remarkable versatility. Its electron-rich aromatic system participates in various coupling reactions, while the lactam moiety offers sites for selective modifications. Current research explores its use in developing fluorescent probes for cellular imaging, leveraging its inherent photophysical properties. The compound's balanced lipophilicity (calculated LogP ~2.1) makes it particularly interesting for blood-brain barrier penetration studies in CNS drug development.

Environmental and safety profiles of 2,7-dimethyl-1,2-dihydrophthalazin-1-one have been extensively documented, showing favorable biodegradability compared to similar aromatic compounds. Its thermal stability (decomposition point >250°C) enables applications in high-temperature synthesis processes. Recent innovations in green chemistry approaches have developed solvent-free methods for its production, aligning with industry trends toward sustainable manufacturing.

The commercial availability of CAS 1402148-06-4 has expanded significantly, with global suppliers offering customized quantities from milligram to kilogram scales. Quality control protocols typically include residual solvent analysis and heavy metal screening to meet pharmaceutical-grade standards. Storage recommendations emphasize protection from light and moisture at controlled room temperature, ensuring long-term stability of this valuable chemical building block.

Emerging applications in material science exploit the compound's ability to form coordination complexes with transition metals, creating novel catalysts for asymmetric synthesis. Its crystalline properties have attracted attention in cocrystal engineering for drug formulation improvements. Computational chemistry studies predict several polymorphic forms, suggesting potential for crystal structure-property relationship investigations.

Patent landscape analysis reveals growing intellectual property activity surrounding 2,7-dimethyl-1,2-dihydrophthalazin-1-one derivatives, particularly in oncology and neurodegenerative disease research. The compound's structure-activity relationships continue to be refined through systematic SAR studies, with recent publications highlighting optimized variants showing improved target selectivity. These developments position this phthalazinone derivative as a promising candidate for next-generation therapeutic agents.

Analytical method development for 1402148-06-4 has progressed significantly, with validated UPLC methods now available for precise quantification in complex matrices. Stability studies indicate excellent compatibility with common pharmaceutical excipients, supporting its use in formulation development. The compound's UV absorption characteristics make it particularly suitable for photochemical studies and light-mediated reaction systems.

Industrial scale-up considerations for 2,7-dimethyl-1,2-dihydrophthalazin-1-one production have addressed key challenges in yield optimization and purification efficiency. Continuous flow chemistry approaches have demonstrated particular success, reducing production costs while maintaining high purity standards. These advancements coincide with increasing market demand for specialty heterocycles in both academic and industrial research settings.

Future research directions for CAS 1402148-06-4 include exploration of its bioconjugation potential for targeted drug delivery systems and investigation of its supramolecular chemistry applications. The compound's unique combination of aromaticity and hydrogen-bonding capacity makes it an attractive subject for molecular recognition studies. As synthetic methodologies continue to evolve, this phthalazinone derivative remains at the forefront of medicinal chemistry innovation and functional material design.

1402148-06-4 (2,7-dimethyl-1,2-dihydrophthalazin-1-one) Related Products

- 2228597-68-8(4-(5-Methoxy-2-nitrophenyl)pyrrolidin-2-one)

- 1125419-91-1(1-[(3-methoxyphenyl)methyl]-4-(6-methoxypyrimidin-4-yl)piperazin-2-one)

- 1805434-75-6(3-(Bromomethyl)-2-(difluoromethyl)-5-fluoro-4-iodopyridine)

- 17422-90-1(Methyl 3-(2,4-dihydroxyphenyl)propanoate)

- 57676-54-7(2-(4-Methylphenyl)acetohydrazide)

- 1805493-86-0(2-Cyano-5-(difluoromethyl)-6-iodopyridine-3-acetic acid)

- 2365418-81-9(Methyl 4-[N-(2-ethoxy-2-oxoethyl)methanesulfonamido]-3-nitrobenzoate)

- 1551366-89-2(2,2-difluoro-2-(trimethyl-1H-pyrazol-4-yl)acetic acid)

- 1602028-75-0(3-iodo-4-(pentyloxy)-1lambda6-thiolane-1,1-dione)

- 1806964-25-9(Ethyl 2-(difluoromethyl)-5-methyl-6-nitropyridine-3-carboxylate)